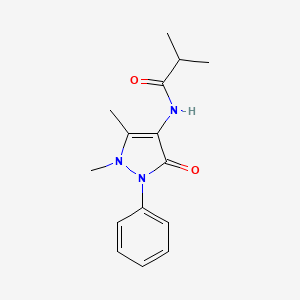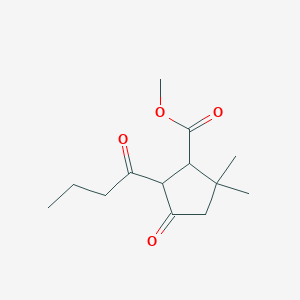![molecular formula C11H8N4O5 B4933671 3-[(3,5-dinitro-2-pyridinyl)amino]phenol CAS No. 326899-75-6](/img/structure/B4933671.png)
3-[(3,5-dinitro-2-pyridinyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-dinitro-2-pyridinyl)amino]phenol, commonly known as DNOC, is a synthetic organic compound that has been extensively used in the agricultural industry as a herbicide, insecticide, and fungicide. DNOC has been used in various formulations to control weeds, pests, and diseases in crops such as cotton, tobacco, and fruits. Despite its effectiveness in crop protection, DNOC has been banned in many countries due to its toxic nature and potential health hazards.
Mécanisme D'action
DNOC exerts its biological effects by inhibiting the activity of enzymes involved in oxidative phosphorylation and energy metabolism. DNOC has been shown to inhibit the activity of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and an increase in oxidative stress, which ultimately leads to cell death.
Biochemical and Physiological Effects
DNOC has been shown to have toxic effects on various organs such as the liver, kidney, and lungs. DNOC exposure has been associated with liver damage, kidney damage, and respiratory distress. DNOC has also been shown to have teratogenic effects and can cause developmental abnormalities in fetuses.
Avantages Et Limitations Des Expériences En Laboratoire
DNOC has been widely used in laboratory experiments to study its biological effects. DNOC is readily available and can be synthesized using simple chemical reactions. However, the use of DNOC in laboratory experiments is limited due to its toxic nature and potential health hazards.
Orientations Futures
There are several future directions for the study of DNOC. One potential direction is the development of novel DNOC derivatives with improved anti-tumor activity and reduced toxicity. Another direction is the study of the molecular mechanisms underlying the anti-tumor activity of DNOC. Additionally, the potential use of DNOC in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
DNOC can be synthesized by the nitration of 3-amino phenol with nitric acid and sulfuric acid. The resulting product is then treated with pyridine to obtain 3-[(3,5-dinitro-2-pyridinyl)amino]phenol. This synthesis method is widely used in the production of DNOC for commercial use.
Applications De Recherche Scientifique
DNOC has been extensively studied for its potential use in cancer therapy. Studies have shown that DNOC has anti-tumor activity and can induce apoptosis in cancer cells. DNOC has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. DNOC has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(3,5-dinitropyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVFUGNWYODCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385705 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326899-75-6 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)

![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)

![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
